

# Application Notes and Protocols for 3,5-Difluorobenzonitrile

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## Compound of Interest

Compound Name: 3,5-Difluorobenzonitrile

Cat. No.: B1349092

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive handling, storage, and procedural information for the effective and safe use of **3,5-Difluorobenzonitrile** in a laboratory setting. This versatile fluorinated building block is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

## Properties and Safety Data

Proper understanding of the physical, chemical, and safety properties of **3,5-Difluorobenzonitrile** is crucial for its safe handling and use in experimental procedures.

## Physical and Chemical Properties

Property	Value	References
CAS Number	64248-63-1	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>3</sub> F <sub>2</sub> N	<a href="#">[1]</a>
Molecular Weight	139.10 g/mol	<a href="#">[1]</a>
Appearance	White to off-white crystalline solid	<a href="#">[2]</a>
Melting Point	84-86 °C	<a href="#">[2]</a>
Boiling Point	160 °C	<a href="#">[3]</a>
Assay	≥99%	<a href="#">[2]</a>

## Safety and Hazard Information

**3,5-Difluorobenzonitrile** is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[\[2\]](#) Adherence to the following safety protocols is mandatory.

Hazard Class	GHS Pictogram	Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)	GHS07	P261, P280, P301+P312, P302+P352, P304+P340
Skin Irritation	GHS07	P280, P302+P352, P332+P313
Eye Irritation	GHS07	P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity	GHS07	P261, P271, P304+P340, P312

## Handling and Storage Procedures

Strict adherence to proper handling and storage protocols is essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

## Personal Protective Equipment (PPE)

A comprehensive workflow for handling **3,5-Difluorobenzonitrile**, from preparation to cleanup, is outlined below. The use of appropriate PPE is critical at every stage.



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*Personal Protective Equipment (PPE) and Handling Workflow.*

## Storage Conditions

Store **3,5-Difluorobenzonitrile** in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

## Experimental Protocols

**3,5-Difluorobenzonitrile** is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. The fluorine atoms can enhance metabolic stability and binding affinity of the target molecules.<sup>[4]</sup> Below are representative protocols for common reactions involving this compound.

### Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to form a C-C bond, a common step in the synthesis of biaryl compounds, which are prevalent in many kinase inhibitors.<sup>[1][2]</sup>

Reaction Scheme:

Materials:

- **3,5-Difluorobenzonitrile**
- Arylboronic acid
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ )
- Base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ )
- Solvent (e.g., 1,4-dioxane/water mixture)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Inert gas supply (Nitrogen or Argon)

Procedure:

- To a flame-dried round-bottom flask, add **3,5-Difluorobenzonitrile** (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (2.0 equiv.).
- Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
- Add the palladium catalyst (0.05 equiv.) to the flask under a positive flow of inert gas.
- Add the degassed solvent system (e.g., 3:1 dioxane:water) via syringe.
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel.

## Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a nucleophilic aromatic substitution reaction, where a nucleophile displaces one of the fluorine atoms on the aromatic ring. This is a key method for introducing nitrogen or oxygen-containing functional groups.<sup>[5]</sup>

Reaction Scheme:

Materials:

- **3,5-Difluorobenzonitrile**
- Nucleophile (e.g., a primary or secondary amine, or an alcohol)
- Base (e.g.,  $K_2CO_3$  or  $NaH$ )
- Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert gas supply (Nitrogen or Argon)

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add **3,5-Difluorobenzonitrile** (1.0 equiv.) and the base (1.5 equiv.).
- Add the anhydrous solvent to dissolve or suspend the reagents.
- Add the nucleophile (1.1 equiv.) to the stirring mixture.
- Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.
- After cooling to room temperature, quench the reaction by the slow addition of water.

- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by column chromatography or recrystallization.

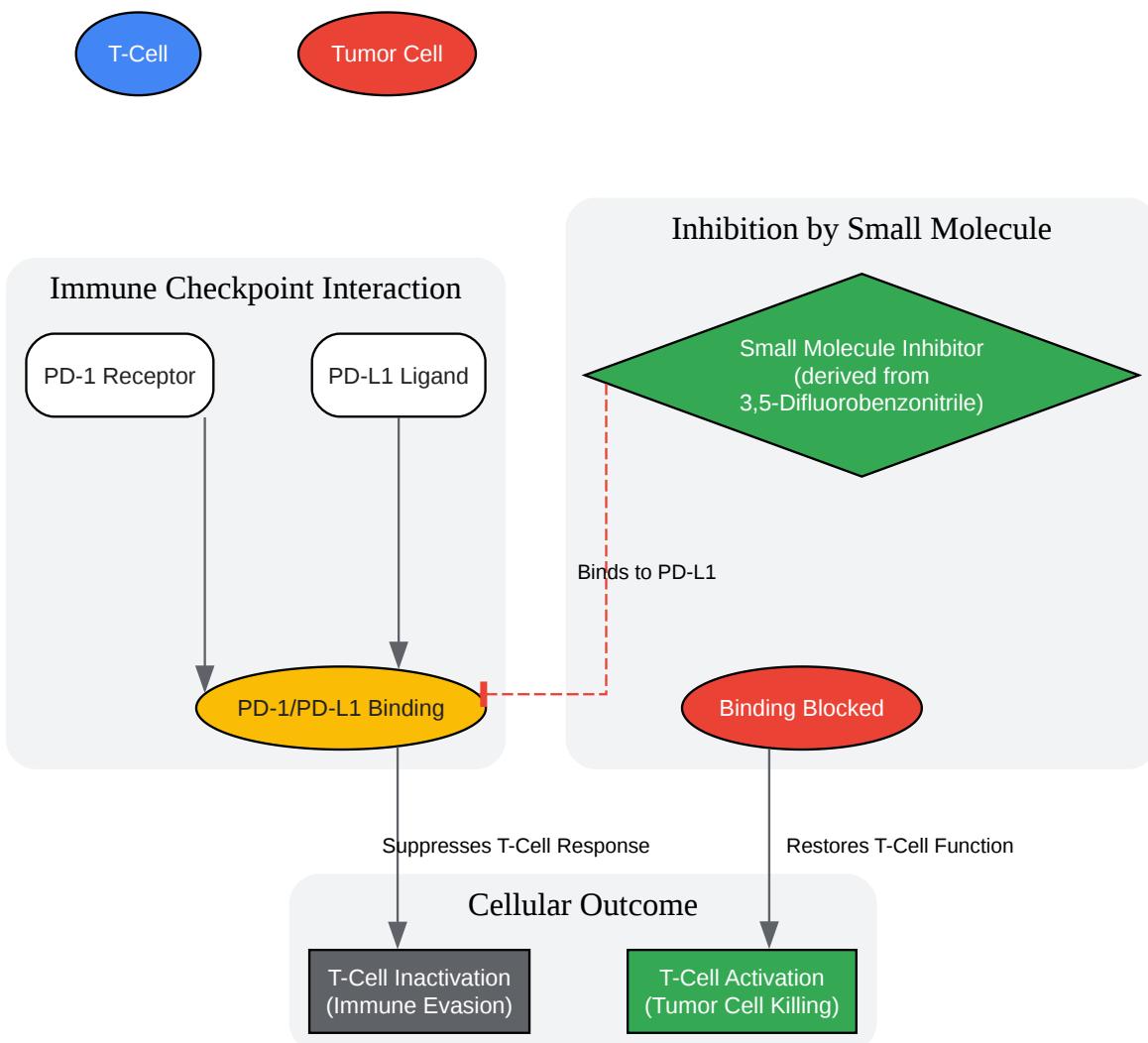
## Application in Drug Discovery: Inhibition of the PD-1/PD-L1 Signaling Pathway

**3,5-Difluorobenzonitrile** is a valuable precursor for the synthesis of small molecule inhibitors targeting the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling pathway. [6] This pathway is a critical immune checkpoint that cancer cells can exploit to evade the immune system.

### PD-1/PD-L1 Signaling Pathway and Inhibition

The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the T-cell's anti-tumor activity. Small molecule inhibitors can block this interaction, thereby restoring the T-cell's ability to recognize and kill cancer cells.

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of action of a hypothetical inhibitor synthesized using **3,5-Difluorobenzonitrile** as a starting material.



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#### *Inhibition of the PD-1/PD-L1 Signaling Pathway.*

The unique electronic properties conferred by the fluorine atoms in molecules derived from **3,5-Difluorobenzonitrile** can enhance their binding affinity and selectivity for protein targets like PD-L1, making it a valuable scaffold in the design of potent immune checkpoint inhibitors.[4]

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